Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester
Brand Name: Vulcanchem
CAS No.: 120893-64-3
VCID: VC15730831
InChI: InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3
SMILES:
Molecular Formula: C22H25FO2
Molecular Weight: 340.4 g/mol

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester

CAS No.: 120893-64-3

Cat. No.: VC15730831

Molecular Formula: C22H25FO2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester - 120893-64-3

Specification

CAS No. 120893-64-3
Molecular Formula C22H25FO2
Molecular Weight 340.4 g/mol
IUPAC Name (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate
Standard InChI InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3
Standard InChI Key KAMYBEKPILURLI-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate, reflects its three primary components:

  • A benzoic acid backbone substituted at the para position with a trans-4-propylcyclohexyl group.

  • A 4-fluorophenyl ester group linked via an oxygen atom to the carbonyl carbon.

  • A trans-configuration of the cyclohexane ring, which imposes stereochemical constraints affecting molecular packing and intermolecular interactions.

The trans orientation of the propylcyclohexyl group ensures minimal steric hindrance between the cyclohexane ring and the benzoate moiety, a feature critical for maintaining planar molecular geometry in liquid crystal phases.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS No.120893-64-3
Molecular Formula\text{C}_{22}\text{H}_{25}\text{FO}_2
Molecular Weight340.4 g/mol
IUPAC Name(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F
InChIKeyKAMYBEKPILURLI-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound can be conceptualized as the esterification product of two precursors:

  • 4-(trans-4-Propylcyclohexyl)benzoic acid

  • 4-Fluorophenol

A plausible synthetic route involves:

  • Activation of the carboxylic acid: Treating 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride (\text{SOCl}_2) to form the corresponding acyl chloride.

  • Esterification: Reacting the acyl chloride with 4-fluorophenol in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsPurpose
1\text{SOCl}_2, reflux, 2hCarboxylic acid activation
24-Fluorophenol, pyridine, RT, 12hEster bond formation
3Aqueous workup, recrystallizationPurification

Challenges in Synthesis

  • Stereochemical Control: Ensuring the trans configuration of the cyclohexyl group requires either starting with a trans-substituted cyclohexane precursor or employing isomerization catalysts during synthesis.

  • Purification: The lipophilic nature of the compound may necessitate chromatographic techniques or recrystallization from nonpolar solvents.

CompoundClearing Point (°C)\Delta\epsilonReference
4-Pentylphenyl benzoate142+3.2
4-(trans-4-Propylcyclohexyl)benzoate (Target)Est. 155–170Est. +4.1–4.8

Biological Activity

While direct studies on this compound are absent, fluorinated benzoates are explored for:

  • Antimicrobial Effects: Fluorine’s electron-withdrawing nature disrupts microbial cell membranes.

  • Enzyme Inhibition: Esters may interact with serine hydrolases or proteases via covalent bonding.

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